molecular formula C23H20N2O3 B4820873 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

Cat. No. B4820873
M. Wt: 372.4 g/mol
InChI Key: VFLRYNDHFXYIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. FIIN-3 is a kinase inhibitor that targets the oncogenic kinase FGFR1, which is known to play a role in various types of cancer. In

Mechanism of Action

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a selective inhibitor of the oncogenic kinase FGFR1. FGFR1 is known to play a role in various types of cancer, including lung cancer, breast cancer, and prostate cancer. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide binds to the ATP-binding site of FGFR1 and prevents its activation, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of FGFR1 and its downstream signaling pathways. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for FGFR1 and does not inhibit other kinases. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
However, there are also some limitations to the use of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the use of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide in scientific research. One potential application is in the treatment of cancer. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and further studies are needed to determine its potential as a therapeutic agent.
Another potential application is in the study of FGFR1 signaling pathways. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide can be used to investigate the role of FGFR1 in various biological processes, including angiogenesis and cell proliferation. Further studies are needed to fully understand the mechanism of action of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide and its potential applications in scientific research.
Conclusion:
In conclusion, 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. It is a selective inhibitor of the oncogenic kinase FGFR1 and has been shown to inhibit the growth and proliferation of cancer cells. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential applications of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide in scientific research.

Scientific Research Applications

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and prostate cancer. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.

properties

IUPAC Name

2-[3-(furan-2-carbonyl)indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(24-13-12-17-7-2-1-3-8-17)16-25-15-19(18-9-4-5-10-20(18)25)23(27)21-11-6-14-28-21/h1-11,14-15H,12-13,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLRYNDHFXYIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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